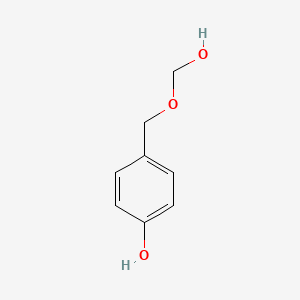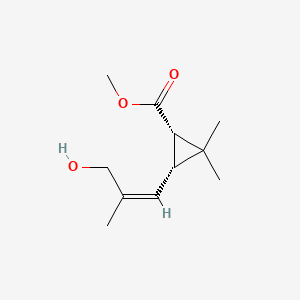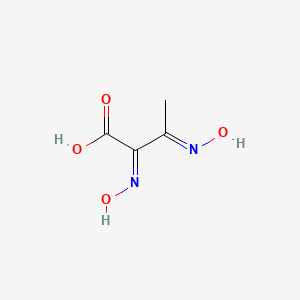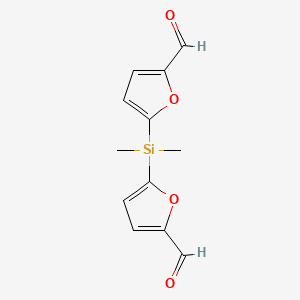
2-Furancarboxaldehyde, 5,5'-(dimethylsilylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- is an organic compound that features a furan ring with aldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- typically involves the oxidation of 5-hydroxymethyl furfural (HMF). HMF can be prepared from fructose, and the conversion from fructose to HMF and subsequently to 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- can be performed efficiently following the principles of green chemistry .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the same principles as the laboratory synthesis, focusing on the efficient conversion of fructose to HMF and then to the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The aldehyde groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the furan ring .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furans .
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- exerts its effects involves its ability to form covalent bonds with various substrates. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl furfural, used in similar applications.
Terephthalaldehyde: Another dialdehyde with applications in polymer synthesis.
2,5-Furandicarboxylic acid: A related compound used in the production of biopolymers.
Uniqueness
2-Furancarboxaldehyde, 5,5’-(dimethylsilylene)bis- is unique due to its dimethylsilylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
92587-34-3 |
|---|---|
Formule moléculaire |
C12H12O4Si |
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
5-[(5-formylfuran-2-yl)-dimethylsilyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H12O4Si/c1-17(2,11-5-3-9(7-13)15-11)12-6-4-10(8-14)16-12/h3-8H,1-2H3 |
Clé InChI |
SHRKXLCYHQZZKL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(O1)C=O)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


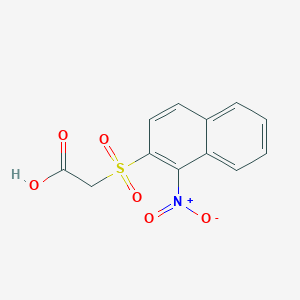
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
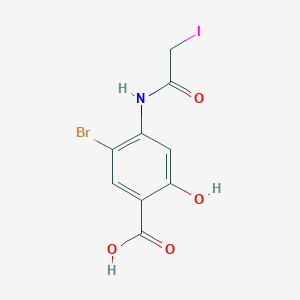
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
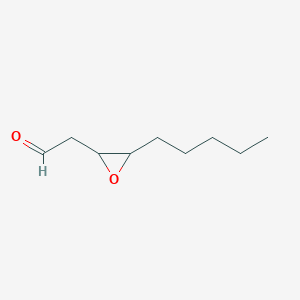
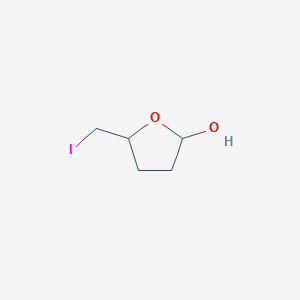

![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
